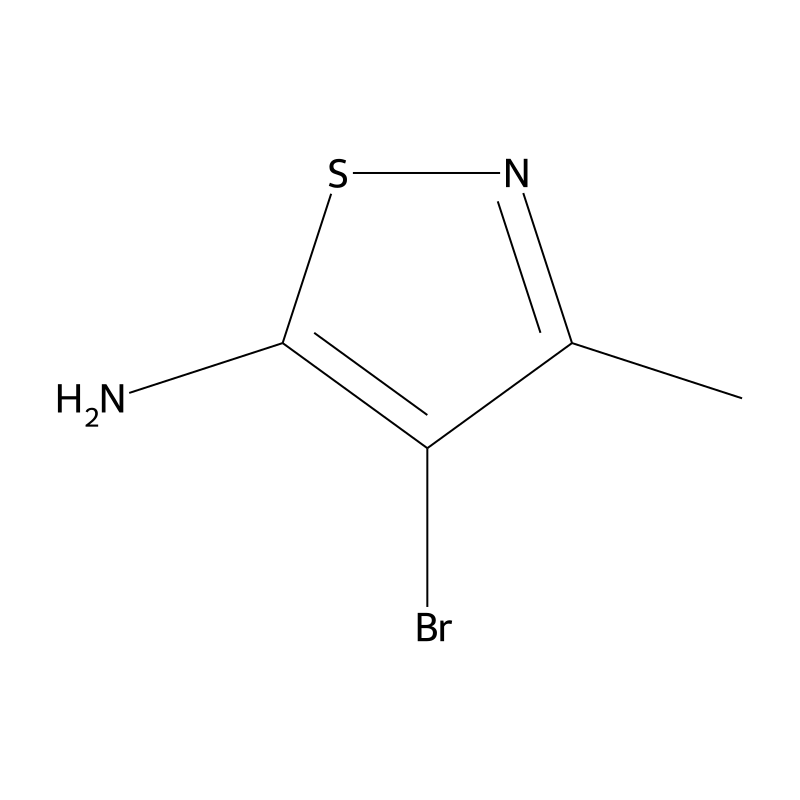4-Bromo-3-methyl-isothiazol-5-ylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Nanomolar Aluminum Ion Detection and Cellular Imaging
Summary of the Application: The compound is used in the synthesis of a novel fluorescent probe (IV) based on bromoflavonol for the detection of Aluminum ions (Al 3+) and cellular imaging .
Methods of Application or Experimental Procedures: The probe IV exhibits a blue shift in emission and enhanced fluorescence upon binding to Al 3+. The UV-Vis absorption and fluorescence emission spectra demonstrate that probe IV has high selectivity and sensitivity towards Al 3+ while being immune to interference from other metal ions .
Results or Outcomes: The detection limit (LOD) of probe IV for Al 3+ is 1.8×10 −8 mol/L. A 1:1 binding stoichiometry between probe IV and Al 3+ was confirmed through fluorescence titration and 1 H NMR titration. The complex formed by probe IV and Al 3+ is more stable than IV alone, as calculated using Density Functional Theory (DFT). The probe was successfully used to detect Al 3+ in tap water and river water from the middle regions of the Han River, achieving recoveries of over 96%. It was also successfully used for imaging Al 3+ in MG63 cells .
4-Bromo-3-methyl-isothiazol-5-ylamine is an organic compound characterized by its isothiazole ring structure, which includes a bromine atom and an amino group. Its molecular formula is , and it has a molecular weight of approximately 202.06 g/mol. The compound features a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties. This compound is often used in various chemical syntheses and biological applications due to its reactivity and biological activity.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful for synthesizing other compounds.
- Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amines.
- Cyclization Reactions: It can undergo cyclization to form more complex heterocycles.
These reactions are significant for developing derivatives that may exhibit enhanced biological activities or different physical properties .
Research indicates that 4-Bromo-3-methyl-isothiazol-5-ylamine exhibits notable biological activities, including:
- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.
- Inhibitory Effects: Some studies suggest it may inhibit certain enzymes, which could be beneficial in drug design targeting specific diseases .
Several methods have been developed for synthesizing 4-Bromo-3-methyl-isothiazol-5-ylamine:
- From Isothiazole Derivatives: Starting from 3-methyl-isothiazole, bromination can be performed to introduce the bromine atom at the 4-position.
- Amination of Halogenated Compounds: Reacting 4-bromo-3-methyl-isothiazole with ammonia or amines under suitable conditions can yield the target compound.
- Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations .
The applications of 4-Bromo-3-methyl-isothiazol-5-ylamine extend across various fields:
- Pharmaceuticals: Its antimicrobial properties make it a candidate for drug development.
- Agriculture: It may be used as a pesticide or fungicide due to its biological activity against pathogens.
- Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules .
Interaction studies of 4-Bromo-3-methyl-isothiazol-5-ylamine focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Preliminary data suggest that it may interact with specific protein targets involved in microbial resistance, although further research is needed to elucidate these interactions fully .
Several compounds share structural similarities with 4-Bromo-3-methyl-isothiazol-5-ylamine. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 5-Amino-4-bromo-3-methylisothiazole | Contains an amino group | Exhibits enhanced solubility and reactivity |
| 4-Chloro-3-methylisothiazol | Chlorine instead of bromine | Different reactivity profile |
| 5-Bromoisothiazole | Lacks the methyl group | Used primarily in agricultural applications |
These compounds highlight the uniqueness of 4-Bromo-3-methyl-isothiazol-5-ylamine due to its specific halogen substitution and amino functionality, which influence its biological activity and chemical reactivity .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








